molecular formula C18H30Br6O2 B1582341 9,10,12,13,15,16-Hexabromooctadecanoic acid CAS No. 4167-08-2

9,10,12,13,15,16-Hexabromooctadecanoic acid

Cat. No. B1582341
CAS RN: 4167-08-2
M. Wt: 757.9 g/mol
InChI Key: XIVWIZLTAYDHDS-UHFFFAOYSA-N
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Description

9,10,12,13,15,16-Hexabromooctadecanoic acid is a chemical compound with the linear formula C18H30Br6O2 . It has a molecular weight of 757.863 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 9,10,12,13,15,16-Hexabromooctadecanoic acid is represented by the linear formula C18H30Br6O2 . This indicates that the molecule is composed of 18 carbon atoms, 30 hydrogen atoms, 6 bromine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9,10,12,13,15,16-Hexabromooctadecanoic acid are not well-documented in the search results. The compound has a molecular weight of 757.863 .

Scientific Research Applications

  • Plant Resistance and Metabolic Changes : Hexanoic acid, a related compound, has been shown to induce resistance in plants against pathogens. In a study, the application of hexanoic acid to citrus plants led to molecular changes associated with the mevalonic and linolenic pathways, suggesting its role in inducing plant resistance and enhancing the emission of volatile compounds (Llorens et al., 2016).

  • Chemical Reactions of Fatty Acid Derivatives : Research involving hydroperoxy and hydroxy derivatives of polyunsaturated fatty acids, like hexadecanoic acid, has revealed interesting chemical reactions. For instance, a study explored the reactions of these derivatives under acidic conditions, leading to a variety of products, showcasing the complex chemistry of fatty acid derivatives (Napolitano et al., 2002).

  • Pheromone Biosynthesis in Insects : The role of hexadecanoic acid in the biosynthesis of sex pheromones in insects like the silkworm moth has been studied. This research enhances our understanding of insect behavior and pheromone production, potentially contributing to pest management strategies (Ando et al., 1988).

  • Synthesis of Hydroxy Acids : The synthesis of hydroxy acids such as 15-Hydroxypentadecanoic and 16-Hydroxyhexadecanoic acids has been explored. These compounds have potential applications in the development of pharmaceuticals and bioactive substances (Nesmeyanov et al., 1960).

  • Bioproduction Strains for Chemical Production : Hexanoic acid, a structurally related compound, is used in studying the kinetics of microorganisms like Clostridium kluyveri for the production of chemicals. This research is significant for biotechnological applications, including biofuel production (Candry et al., 2018).

  • Fatty Acids in Food Products : The determination of hydroxyoctadecadienoic acids in food products like cured meats is another application. This research is crucial for understanding the composition and nutritional value of food products (Song et al., 2016).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

9,10,12,13,15,16-hexabromooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30Br6O2/c1-2-12(19)14(21)10-16(23)17(24)11-15(22)13(20)8-6-4-3-5-7-9-18(25)26/h12-17H,2-11H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVWIZLTAYDHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC(C(CC(C(CCCCCCCC(=O)O)Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30Br6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961892
Record name 9,10,12,13,15,16-Hexabromooctadecanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

757.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10,12,13,15,16-Hexabromooctadecanoic acid

CAS RN

4167-08-2
Record name 9,10,12,13,15,16-Hexabromooctadecanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10,12,13,15,16-Hexabromooctadecanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC26990
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Record name 9,10,12,13,15,16-Hexabromooctadecanoic acid
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Record name 9,10,12,13,15,16-hexabromooctadecanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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